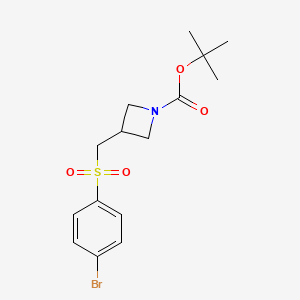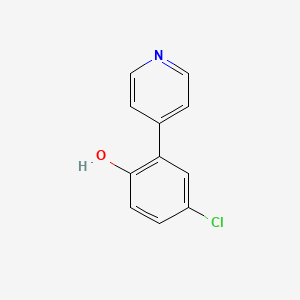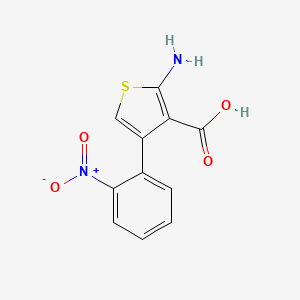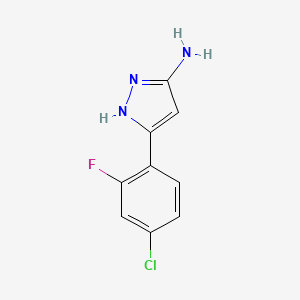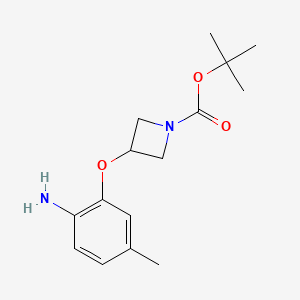![molecular formula C17H24N3O3PS3 B12073683 3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole CAS No. 287197-11-9](/img/structure/B12073683.png)
3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidothioic acid, (1-methylethyl)-, S-[[3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl] O-ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphoramidothioic acid core, an oxadiazole ring, and a dithiolan-2-yl phenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidothioic acid, (1-methylethyl)-, S-[[3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl] O-ethyl ester involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoramidothioic acid, (1-methylethyl)-, S-[[3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl] O-ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Phosphoramidothioic acid, (1-methylethyl)-, S-[[3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl] O-ethyl ester has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: It may be used in biochemical studies to investigate the interactions of sulfur-containing compounds with biological molecules.
Mécanisme D'action
The mechanism of action of phosphoramidothioic acid, (1-methylethyl)-, S-[[3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl] O-ethyl ester involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The presence of the oxadiazole ring and dithiolan-2-yl phenyl group may play a crucial role in its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoramidothioic acid, O,S-dimethyl ester: A related compound with similar functional groups but different substituents.
Phosphoramidothioic acid, acetyl-, O,S-dimethyl ester: Another similar compound with an acetyl group instead of the oxadiazole ring
Uniqueness
The presence of the oxadiazole ring and dithiolan-2-yl phenyl group sets it apart from other similar compounds, providing unique reactivity and binding characteristics .
Propriétés
Numéro CAS |
287197-11-9 |
|---|---|
Formule moléculaire |
C17H24N3O3PS3 |
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
N-[[3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl-ethoxyphosphoryl]propan-2-amine |
InChI |
InChI=1S/C17H24N3O3PS3/c1-4-22-24(21,20-12(2)3)27-11-15-18-16(19-23-15)13-5-7-14(8-6-13)17-25-9-10-26-17/h5-8,12,17H,4,9-11H2,1-3H3,(H,20,21) |
Clé InChI |
NTLASTSVFHAITA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(NC(C)C)SCC1=NC(=NO1)C2=CC=C(C=C2)C3SCCS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Amino-N,N-dimethyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12073600.png)
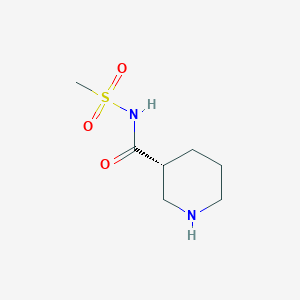

![2-(3-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12073626.png)

![7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12073637.png)
